molecular formula C24H33NO4 B12757639 1H-Cycloundec(d)isoindole-1,11,12,15(2H)-tetrone, 3,3a,4,6a,9,10,13,14-octahydro-4,5,8-trimethyl-3-(2-methylpropyl)-, (3S,3aR,4S,6aS,7E,15aS)- CAS No. 72363-48-5

1H-Cycloundec(d)isoindole-1,11,12,15(2H)-tetrone, 3,3a,4,6a,9,10,13,14-octahydro-4,5,8-trimethyl-3-(2-methylpropyl)-, (3S,3aR,4S,6aS,7E,15aS)-

Cat. No.: B12757639
CAS No.: 72363-48-5
M. Wt: 399.5 g/mol
InChI Key: BPFQGYYSWWQTFO-VIMWNUOGSA-N
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Description

1H-Cycloundec(d)isoindole-1,11,12,15(2H)-tetrone, 3,3a,4,6a,9,10,13,14-octahydro-4,5,8-trimethyl-3-(2-methylpropyl)-, (3S,3aR,4S,6aS,7E,15aS)- is a complex organic compound with a unique structure

Preparation Methods

The synthesis of 1H-Cycloundec(d)isoindole-1,11,12,15(2H)-tetrone, 3,3a,4,6a,9,10,13,14-octahydro-4,5,8-trimethyl-3-(2-methylpropyl)-, (3S,3aR,4S,6aS,7E,15aS)- involves several steps. The synthetic route typically starts with the preparation of the bicyclic core, followed by the introduction of the various substituents. Reaction conditions often include the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved. Industrial production methods may involve optimization of these steps to increase yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1H-Cycloundec(d)isoindole-1,11,12,15(2H)-tetrone, 3,3a,4,6a,9,10,13,14-octahydro-4,5,8-trimethyl-3-(2-methylpropyl)-, (3S,3aR,4S,6aS,7E,15aS)- has several scientific research applications. In chemistry, it is used as a model compound to study stereochemistry and reaction mechanisms. In biology, it may be investigated for its potential biological activity, including interactions with enzymes and receptors. In medicine, researchers explore its potential therapeutic effects, while in industry, it could be used in the development of new materials or as a precursor for other complex molecules .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

When compared to similar compounds, 1H-Cycloundec(d)isoindole-1,11,12,15(2H)-tetrone, 3,3a,4,6a,9,10,13,14-octahydro-4,5,8-trimethyl-3-(2-methylpropyl)-, (3S,3aR,4S,6aS,7E,15aS)- stands out due to its unique bicyclic structure and multiple chiral centers. Similar compounds include other bicyclic isoindole derivatives, which may have different substituents or stereochemistry. These differences can significantly impact their chemical reactivity and biological activity .

Properties

CAS No.

72363-48-5

Molecular Formula

C24H33NO4

Molecular Weight

399.5 g/mol

IUPAC Name

(1S,9Z,11S,14S,15R,16S)-9,13,14-trimethyl-16-(2-methylpropyl)-17-azatricyclo[9.7.0.01,15]octadeca-9,12-diene-2,5,6,18-tetrone

InChI

InChI=1S/C24H33NO4/c1-13(2)10-18-22-16(5)15(4)12-17-11-14(3)6-7-19(26)20(27)8-9-21(28)24(17,22)23(29)25-18/h11-13,16-18,22H,6-10H2,1-5H3,(H,25,29)/b14-11-/t16-,17+,18+,22+,24-/m1/s1

InChI Key

BPFQGYYSWWQTFO-VIMWNUOGSA-N

Isomeric SMILES

C[C@H]1[C@H]2[C@@H](NC(=O)[C@@]23[C@@H](/C=C(\CCC(=O)C(=O)CCC3=O)/C)C=C1C)CC(C)C

Canonical SMILES

CC1C2C(NC(=O)C23C(C=C(CCC(=O)C(=O)CCC3=O)C)C=C1C)CC(C)C

Origin of Product

United States

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